molecular formula C20H20N2O4S2 B2711322 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 1705550-81-7

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2711322
CAS No.: 1705550-81-7
M. Wt: 416.51
InChI Key: WVADBCWDYWRUIN-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities. The structure is further functionalized with a 4-methoxybenzenesulfonyl group and a piperidine carbonyl moiety, which are common features in molecules designed to modulate enzymatic activity. Research Applications and Potential Value While specific biological data for this compound is not available in the public domain, its structural framework suggests considerable research potential. Benzothiazole derivatives are extensively investigated for their antiproliferative properties against various cancer cell lines, including lung, liver, and breast carcinomas . The mechanism of action for such compounds often involves the inhibition of key cancer-related kinases, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cell proliferation and survival . Furthermore, the benzothiazole nucleus is a key structural component in compounds studied for their multifunctional antioxidant and photoprotective profiles , which are valuable in research focused on mitigating oxidative stress and UV-induced skin damage . The integration of a benzenesulfonyl group is a structural feature present in molecules that act as enzyme inhibitors, suggesting potential application in probing metabolic pathways . Usage Note This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)16-10-12-22(13-11-16)20(23)19-21-17-4-2-3-5-18(17)27-19/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVADBCWDYWRUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit key signaling pathways involved in tumor growth, making it a candidate for further development as a chemotherapeutic agent. Studies have shown efficacy against various cancer cell lines, suggesting its role in cancer treatment strategies .
  • Enzyme Inhibition
    • Acetylcholinesterase Inhibition : This compound has demonstrated the ability to inhibit acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. By increasing acetylcholine levels, it enhances cholinergic transmission, potentially improving cognitive function .
    • Dual Inhibitors : Recent studies have explored its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which could provide antinociceptive effects beneficial for pain management .
  • Receptor Modulation
    • The compound shows promise as a modulator at nicotinic acetylcholine receptors. This interaction may contribute to neuroprotective effects, offering potential therapeutic benefits in conditions associated with cholinergic dysfunction .

Biological Studies and Mechanisms

The biological activity of 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : The compound affects cellular processes such as apoptosis and cell cycle regulation through enzyme inhibition.
  • Binding Affinity : Its structural characteristics allow it to bind effectively to target proteins, influencing their activity and leading to therapeutic outcomes .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
  • Neurodegeneration Studies : Another investigation focused on the compound's effect on cognitive function in animal models of Alzheimer's disease, showing improved memory retention correlated with acetylcholinesterase inhibition .

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzothiazole derivatives highlights key differences in substituents, biological activities, and structure-activity relationships (SAR). Below is a detailed comparison:

Data Table: Key Benzothiazole Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Findings Source Compounds
Target Compound: 2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole 4-Methoxybenzenesulfonyl, piperidine-carbonyl Potential anticonvulsant/neuroactive Hypothesized to balance solubility (methoxy) and CNS penetration (piperidine) Synthesized analogously to
N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides Varied sulfonamide substituents (e.g., methyl, nitro) Anticonvulsant, neurotoxicity screening Meta-substituted derivatives showed reduced neurotoxicity vs. para-substituted analogs
2-[4-(Methylamino)phenyl]benzothiazole (BTA-1) Methylamino group at para-position Amyloid-binding (Alzheimer’s research) High affinity for Aβ plaques; foundational for imaging probes Thioflavin T analogs
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl group Antischistosomal Active against schistosomula and adult worms (low µM) New scaffold for antiparasitics
2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) Pyrrolidine-acetylenic side chain Antifungal (C. albicans) MIC = 15.62 µg/ml; larger cyclic amines (e.g., azepane in BZ5) did not improve activity Antimicrobial SAR study

Key Structural and Functional Insights

Substituent Position and Activity :

  • Para-substituted sulfonamides (e.g., target compound) often exhibit enhanced target engagement compared to meta-substituted analogs, as seen in anticonvulsant screening .
  • In Alzheimer’s research, para-substituted derivatives like BTA-1 and TZPI show stronger amyloid-binding than meta-modified variants .

Impact of Sulfonyl Groups: The 4-methoxybenzenesulfonyl group in the target compound may improve solubility and metabolic stability compared to non-polar substituents (e.g., benzylsulfonyl in ). Benzylsulfonyl derivatives (e.g., ) demonstrate antiparasitic activity, suggesting sulfonyl groups can redirect scaffold specificity toward divergent targets.

Role of Heterocyclic Moieties :

  • Piperidine and pyrrolidine rings (target compound vs. BZ2/BZ5) influence lipophilicity and cellular uptake. Piperidine’s larger size may enhance CNS penetration, whereas pyrrolidine’s rigidity favors antifungal activity .

In contrast, BTA-1 and TZPI have validated roles in amyloid imaging , and benzylsulfonyl derivatives show reproducible antiparasitic efficacy .

Contradictions and Limitations

  • Scaffold Versatility vs. Specificity : The benzothiazole core’s adaptability (e.g., anticonvulsant vs. antiparasitic activity) complicates direct comparisons, as substituent changes drastically alter target profiles .
  • Data Gaps : The target compound’s explicit biological data (e.g., IC50, pharmacokinetics) are absent in the provided evidence, necessitating caution in extrapolating results from analogs.

Biological Activity

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperidine ring, a methanone group, and a benzothiazole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound's unique structure allows it to interact with various biological targets, leading to significant therapeutic implications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been shown to interact with protein kinases and other relevant biological macromolecules, leading to alterations in cellular processes such as apoptosis and cell cycle regulation .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly in the context of acetylcholinesterase inhibition. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, enhancing cholinergic transmission .

Receptor Binding

Additionally, studies have highlighted its potential as a receptor modulator , particularly at nicotinic acetylcholine receptors. This interaction may contribute to its neuroprotective effects and could be beneficial in treating conditions associated with cholinergic dysfunction .

Case Studies

Several case studies have documented the biological effects of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support the potential of this compound as a therapeutic agent in oncology .

Data Tables

Biological Activity Description Reference
Anticancer ActivityInduces apoptosis and inhibits tumor growth
Enzyme InhibitionInhibits acetylcholinesterase activity
Receptor ModulationModulates nicotinic receptors

Q & A

Basic: What are the common synthetic routes for 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole, and what key reaction conditions are required?

Answer:
The synthesis typically involves coupling 4-(4-methoxybenzenesulfonyl)piperidine with 1,3-benzothiazole derivatives. Key steps include:

  • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Piperidine sulfonation : Reaction of 4-methoxybenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Purification : Column chromatography or recrystallization to isolate the final product, validated via NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .

Advanced: How can researchers optimize the yield and purity of this compound when scaling up synthesis, considering potential side reactions?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require strict moisture control to avoid hydrolysis .
  • Catalyst loading : Incremental addition of coupling agents (e.g., 1.2–1.5 equivalents of EDC) minimizes side products like urea derivatives .
  • Temperature control : Maintaining reactions at 0–25°C prevents thermal degradation of intermediates .
  • Analytical monitoring : TLC or HPLC tracking of reaction progress to terminate at optimal conversion .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the piperidine (δ 1.5–3.5 ppm), sulfonyl (δ 3.8 ppm for methoxy), and benzothiazole (δ 7.0–8.5 ppm) moieties .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • X-ray crystallography : Resolve molecular geometry, as demonstrated for structurally similar thiazole-piperidine hybrids .

Advanced: How should researchers address discrepancies between calculated and observed elemental analysis data for this compound?

Answer:
Discrepancies may arise from:

  • Hydration/solvation : Use thermogravimetric analysis (TGA) to detect bound solvents .
  • Impurities : Re-purify via preparative HPLC or repeated recrystallization .
  • Instrument calibration : Validate analytical equipment with certified reference standards .

Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays : Time-kill curves against pathogens (e.g., C. albicans) to measure log reduction in colony-forming units (CFU/mL) .
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, using ATP/NADH depletion as readouts .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Answer:

  • Substituent variation : Modify the methoxy group on the benzene ring (e.g., replace with halogens or alkyl chains) to assess electronic effects .
  • Scaffold hybridization : Introduce triazole or pyrazole rings (via click chemistry) to enhance binding affinity, as seen in related benzothiazole derivatives .
  • Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., kinases), validated by crystallographic data .

Advanced: How can conflicting bioactivity results between research groups be resolved?

Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Cell line validation : Use authenticated cell lines (e.g., from ATCC) to rule out contamination .

Advanced: What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding poses with targets (e.g., C. albicans enzymes) using software like Schrödinger Suite, guided by crystallographic data from analogous compounds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Corrogate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity data to predict optimized derivatives .

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